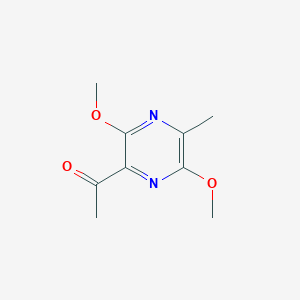

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone

Description

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is a synthetic heterocyclic compound featuring a pyrazine ring substituted with two methoxy groups at positions 3 and 6, a methyl group at position 5, and an acetyl group at position 2. Pyrazine derivatives are notable for their electron-deficient aromatic systems, which influence their reactivity and interactions in chemical and biological contexts. The methoxy groups contribute to electron-withdrawing effects via resonance, while the methyl group acts as an electron donor, creating a unique electronic profile.

Properties

CAS No. |

56343-43-2 |

|---|---|

Molecular Formula |

C9H12N2O3 |

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-(3,6-dimethoxy-5-methylpyrazin-2-yl)ethanone |

InChI |

InChI=1S/C9H12N2O3/c1-5-8(13-3)11-7(6(2)12)9(10-5)14-4/h1-4H3 |

InChI Key |

IZCXNDHRQBGHOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C(=N1)OC)C(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone typically involves the reaction of appropriate pyrazine derivatives with ethanone precursors. One common method involves the use of 3,6-dimethoxypyrazine and methyl ketone under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction can convert the ethanone group to a carboxylic acid.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, leading to its observed biological effects. For example, it may interact with cellular receptors or enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrazine vs. Pyrimidine/Pyrazole Derivatives

1-(4,6-Dimethylpyrimidin-2-yl)pyrazol Derivatives (e.g., from ):

Pyrimidine rings contain two nitrogen atoms (positions 1 and 3), compared to pyrazine's two nitrogens at positions 1 and 3. The additional hydroxyl and methyl groups in pyrimidine derivatives enhance hydrogen-bonding capacity but reduce lipophilicity. The target compound’s methoxy groups may offer better metabolic stability than hydroxylated analogs .- Pyrazole-Containing Ethanones (e.g., ): Compounds like 1-(5-Hydroxy-5-trifluoromethyl-4,5-dihydro-pyrazol-1-yl)-2-(5-methyl-pyrazol-1-yl)-ethanone feature fused pyrazole rings with trifluoromethyl groups. Fluorine substituents increase electronegativity and metabolic stability but reduce aqueous solubility compared to the target’s methoxy groups .

Aryl Ethanones

- 1-(2,4,5-Trifluorophenyl)ethanone (): Fluorinated aryl ethanones exhibit high electronegativity and resistance to oxidative metabolism.

- 1-(2-Hydroxy-6-methylphenyl)-2-methoxyethanone (): Hydroxyacetophenones with phenolic -OH groups (e.g., CAS 75278-05-6) have higher water solubility due to hydrogen bonding. The target compound’s methoxy groups may enhance lipid solubility, favoring membrane permeability in biological systems .

Physicochemical Properties

| Compound Name | Key Substituents | Solubility Trends | Stability/Reactivity |

|---|---|---|---|

| 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone | 3,6-OCH₃, 5-CH₃ on pyrazine | Moderate in polar solvents | Stable under basic conditions |

| 1-(2,4,5-Trifluorophenyl)ethanone | 2,4,5-F on benzene | Low aqueous solubility | High metabolic stability |

| 1-(4,6-Dimethylpyrimidin-2-yl)pyrazol | Pyrimidine + pyrazole, -OH, -CH₃ | High in polar solvents | Reactive at hydroxyl sites |

| 1-(2-Hydroxy-6-methylphenyl)-2-methoxyethanone | Benzene -OH, -OCH₃ | High aqueous solubility | Prone to oxidation at -OH |

Biological Activity

1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is a pyrazine derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structure that may contribute to its interaction with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its pyrazine ring , which is substituted with two methoxy groups and a methyl group, along with an ethanone moiety. This structural configuration is believed to enhance its binding affinity to biological targets due to the electron-donating properties of the methoxy groups.

Antimicrobial Activity

Research indicates that compounds similar to 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone exhibit significant antimicrobial properties. For instance, studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of pyrazine derivatives has been explored in various studies. For example, a related compound demonstrated cytotoxic effects against glioma cell lines, inducing apoptosis and cell cycle arrest . The IC50 values for these compounds ranged from 5.00 to 29.85 µM in different cancer cell lines, indicating selective cytotoxicity that spares healthy cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5f | C6 | 5.13 | Induces apoptosis |

| 5a | SH-SY5Y | 5.00 | Induces apoptosis |

The biological activity of 1-(3,6-Dimethoxy-5-methylpyrazin-2-yl)ethanone is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. The presence of methoxy groups enhances its solubility and bioavailability, which are critical factors for its pharmacological efficacy .

Case Studies

- Anticancer Study : A study conducted on pyrazine derivatives showed that one compound significantly inhibited cell proliferation in glioma cells while showing minimal toxicity to normal cells. Flow cytometry analysis revealed that the compound induced G0/G1 phase arrest, leading to increased apoptosis rates .

- Antimicrobial Evaluation : In another study, several pyrazine derivatives were tested against clinical isolates of bacteria. The results indicated that these compounds exhibited potent antibacterial activity at low concentrations, suggesting their potential use as lead compounds in antibiotic drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.